

Natural sources and occurrence of 5-

**Deoxystrigol** 

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An In-depth Technical Guide to the Natural Sources and Occurrence of 5-Deoxystrigol

## Introduction

**5-Deoxystrigol** (5DS) is a canonical strigolactone, a class of carotenoid-derived plant hormones and rhizosphere signaling molecules.[1][2] Structurally, it consists of a tricyclic lactone (the ABC rings) connected to a methylfuranone moiety (the D ring) via an enol ether bridge.[1] As one of the simplest canonical strigolactones, **5-Deoxystrigol** is considered a precursor for the biosynthesis of more complex strigolactones in some plant species.[1][3][4] It plays a crucial role in regulating plant architecture, particularly shoot branching, and in mediating interactions with symbiotic arbuscular mycorrhizal (AM) fungi and parasitic weeds.[1][2][3][5] This guide provides a comprehensive overview of the natural sources, occurrence, quantitative analysis, and experimental protocols related to **5-Deoxystrigol**.

## **Natural Sources and Occurrence**

**5-Deoxystrigol** is primarily synthesized in the roots of various plant species and is subsequently exuded into the rhizosphere or transported to the shoot.[5][6] Its presence has been confirmed in a range of plants, often in complex mixtures with other strigolactones.[1]

#### **Key Natural Sources:**

 Sorghum (Sorghum bicolor): Striga-susceptible sorghum varieties are known to exude 5deoxystrigol as a primary strigolactone.[1][5]



- Maize (Zea mays): **5-deoxystrigol** is exclusively secreted from certain maize cultivars.[5]
- Cotton (Gossypium hirsutum): Cotton plants produce 5-deoxystrigol, which can be bioconverted into strigol.[1][3]
- Chinese Milk Vetch (Astragalus sinicus): This plant stereoselectively converts 5deoxystrigol into sorgomol.[1][7]
- Rice (Oryza sativa): 5-Deoxystrigol and its stereoisomers, such as ent-2'-epi-5-deoxystrigol, have been identified in the root exudates and extracts of rice.[4][8]
- Lotus japonicus: This model legume produces and exudes 5-deoxystrigol, particularly under phosphate starvation conditions.[9]
- Tobacco (Nicotiana tabacum): Methoxy-5-deoxystrigol derivatives have been found alongside 5-deoxystrigol in tobacco.[3]

**5-Deoxystrigol**'s role as a signaling molecule is concentration-dependent. In the rhizosphere, it stimulates the hyphal branching of symbiotic AM fungi at very low concentrations, facilitating the establishment of mycorrhizal symbiosis which enhances nutrient uptake for the plant.[2][5] [10] However, it also acts as a germination stimulant for the seeds of parasitic weeds like Striga and Orobanche species, making host plants susceptible to infestation.[1][5]

# **Quantitative Analysis of 5-Deoxystrigol**

The concentration of **5-Deoxystrigol** in plant tissues and root exudates is typically very low, often in the picogram per gram range, and can be influenced by various factors such as plant species, developmental stage, and environmental conditions like nutrient availability.[4][11]



Plant Species	Sample Type	Condition	Concentration
Sorghum (Sorghum bicolor)	Root Tissue	Nitrogen or Phosphorus Deficiency	~300 pg/g fresh weight
Sorghum (Sorghum bicolor)	Root Tissue	Sufficient Nitrogen and Phosphorus	~3 pg/g fresh weight
Lotus japonicus	Root Exudates	Phosphorus Starvation (6 days)	~150 pg/plant
Lotus japonicus	Root Tissue	Phosphorus Starvation (6 days)	~25 pg/g fresh weight

# **Experimental Protocols**

The analysis of **5-Deoxystrigol** is challenging due to its low abundance and chemical instability.[11][12] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the most common and sensitive method for its quantification. [4][13]

## **Extraction of 5-Deoxystrigol from Sorghum Roots**

This protocol is adapted from established methods for strigolactone extraction.[11][12]

#### Materials:

- Sorghum roots (fresh)
- · Ethyl acetate
- d<sub>6</sub>-**5-deoxystrigol** (internal standard)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Acetonitrile
- 50 ml screw-cap bottles



- Scissors
- Centrifuge
- Rotary evaporator
- Vials for LC-MS/MS analysis

#### Procedure:

- Sample Preparation: Weigh 1 g of fresh sorghum root tissue. To minimize individual differences, it is advisable to use 5 to 10 plants in triplicate.[11]
- Internal Standard Addition: Add a known amount of internal standard (e.g., 500 pg of d<sub>6</sub>-5-deoxystrigol) dissolved in ethyl acetate to a 50 ml screw-cap bottle.[11]
- Extraction: Immediately place the root tissue into the bottle containing ethyl acetate and the internal standard. Cut the roots into small pieces (approx. 2-3 mm) using scissors directly in the solvent to ensure rapid extraction and minimize degradation.
- Homogenization: Homogenize the sample using a suitable method while keeping the sample cool.
- Dehydration and Filtration: Add anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub> to remove water. Filter the
  ethyl acetate extract.
- Evaporation: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C.
- Reconstitution: Dissolve the residue in a known volume of acetonitrile or another suitable solvent for LC-MS/MS analysis.[11]
- Centrifugation: Centrifuge the reconstituted sample to pellet any insoluble material.
- Analysis: Transfer the supernatant to a vial for UHPLC-MS/MS analysis.

## **UHPLC-MS/MS** Analysis



### Instrumentation:

 UHPLC system coupled to a triple quadrupole/linear ion trap (LIT) mass spectrometer with an electrospray ionization (ESI) source.[11]

Chromatographic Conditions (Example):

- Column: C18 column (e.g., φ 2.1 x 150 mm, 2.6 μm).[11]
- Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile
   (B).[6]
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
- Capillary Voltage: 3 kV.[1]
- Source Temperature: 120°C.[1]
- Desolvation Gas Temperature: 350°C.[1]
- Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for **5-deoxystrigol** and its internal standard are monitored. For **5-deoxystrigol**, a common transition is m/z 331 > 234.

# Biosynthesis and Signaling Pathways Biosynthesis of 5-Deoxystrigol

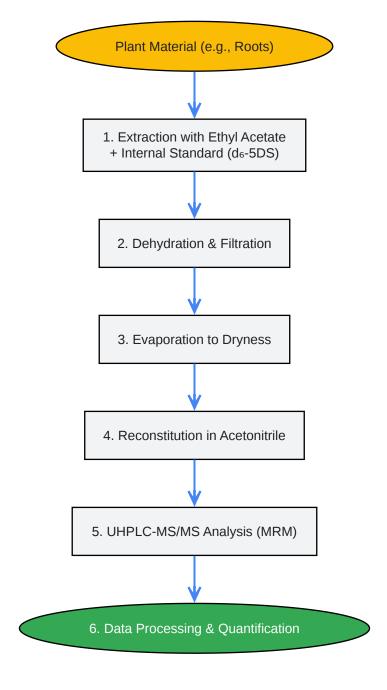
The biosynthesis of strigolactones begins in the plastids with the conversion of all-trans-β-carotene.[14] A series of enzymatic steps leads to the formation of carlactone, the central precursor for all strigolactones.[2][14] Carlactone is then transported to the cytoplasm and converted into carlactonoic acid, which is a substrate for further modifications by cytochrome P450 enzymes to produce various strigolactones, including **5-Deoxystrigol**.[14][15]



Simplified biosynthesis pathway of **5-Deoxystrigol**.

# **Experimental Workflow for 5-Deoxystrigol Analysis**

The following diagram illustrates the general workflow for the extraction and quantification of **5-Deoxystrigol** from plant material.



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General workflow for **5-Deoxystrigol** analysis.



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